molecular formula C13H15ClN2O4 B180462 Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate CAS No. 16867-57-5

Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate

Cat. No.: B180462
CAS No.: 16867-57-5
M. Wt: 298.72 g/mol
InChI Key: RTRWZEILYDFBNP-UHFFFAOYSA-N
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Description

Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate is an organic compound with the molecular formula C13H15ClN2O4. It is a yellow crystalline powder that is soluble in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate typically involves the reaction of diethyl malonate with 5-chloropyridine-2-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent, like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl malonate
  • 5-Chloropyridine-2-amine
  • Diethyl 2-((pyridin-2-ylamino)methylene)malonate

Uniqueness

Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate is unique due to the presence of both the diethyl malonate and 5-chloropyridine-2-amine moieties in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

IUPAC Name

diethyl 2-[[(5-chloropyridin-2-yl)amino]methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O4/c1-3-19-12(17)10(13(18)20-4-2)8-16-11-6-5-9(14)7-15-11/h5-8H,3-4H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRWZEILYDFBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=NC=C(C=C1)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365855
Record name Diethyl {[(5-chloropyridin-2-yl)amino]methylidene}propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660215
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

16867-57-5
Record name Diethyl {[(5-chloropyridin-2-yl)amino]methylidene}propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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